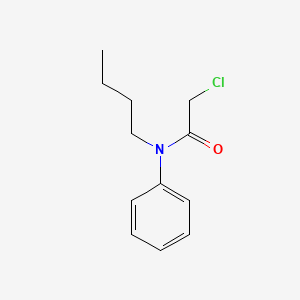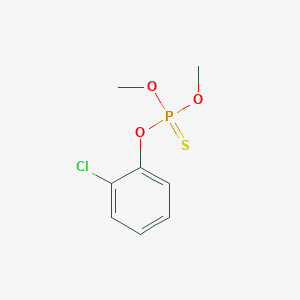
Glutarimide, N,3,3-trimethyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Glutarimide, N,3,3-trimethyl- is an organic compound with the molecular formula C₇H₁₃NO₂. It is a derivative of glutarimide, characterized by the presence of three methyl groups attached to the nitrogen and the third carbon atom. This compound is known for its applications in various fields, including pharmaceuticals and chemical research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Glutarimide, N,3,3-trimethyl- typically involves the reaction of glutaric anhydride with a suitable amine under controlled conditions. One common method includes:
Ammoniation Reaction: Adding an ammonia solution to glutaric anhydride to form glutaric acid monoamide.
Cyclization: Heating the glutaric acid monoamide in the presence of a dehydrating agent to form the glutarimide ring structure.
Methylation: Introducing methyl groups through a methylation reaction using methyl iodide or a similar reagent.
Industrial Production Methods
Industrial production of Glutarimide, N,3,3-trimethyl- follows similar synthetic routes but on a larger scale. The process involves:
Batch or Continuous Reactors: Utilizing batch or continuous reactors to control the reaction conditions precisely.
Purification: Employing purification techniques such as recrystallization or chromatography to obtain high-purity product.
Quality Control: Implementing stringent quality control measures to ensure consistency and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Glutarimide, N,3,3-trimethyl- undergoes various chemical reactions, including:
Oxidation: Reacts with oxidizing agents to form corresponding oxides.
Reduction: Can be reduced to form amines or other reduced derivatives.
Substitution: Undergoes nucleophilic substitution reactions, particularly at the carbonyl carbon.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Ammonia, amines, alcohols.
Major Products
Oxidation Products: Corresponding oxides or hydroxyl derivatives.
Reduction Products: Amines or other reduced forms.
Substitution Products: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Glutarimide, N,3,3-trimethyl- has several scientific research applications:
Pharmaceuticals: Used as an intermediate in the synthesis of drugs, particularly those targeting neurological conditions.
Biological Research: Employed in studies related to enzyme inhibition and protein synthesis.
Chemical Research: Utilized as a building block in organic synthesis and the development of new chemical entities.
Industrial Applications: Applied in the production of polymers and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of Glutarimide, N,3,3-trimethyl- involves its interaction with specific molecular targets:
Protein Synthesis Inhibition: Inhibits protein synthesis by binding to ribosomal subunits, preventing the elongation of peptide chains.
Enzyme Inhibition: Acts as an inhibitor for certain enzymes, affecting metabolic pathways and cellular functions.
Comparación Con Compuestos Similares
Similar Compounds
Cycloheximide: A well-known glutarimide antibiotic that inhibits protein synthesis.
Lenalidomide: A derivative used in the treatment of multiple myeloma and anemia.
Thalidomide: Known for its immunomodulatory and anti-inflammatory properties.
Uniqueness
Glutarimide, N,3,3-trimethyl- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its trimethyl substitution enhances its stability and reactivity compared to other glutarimide derivatives.
Propiedades
Número CAS |
25115-67-7 |
|---|---|
Fórmula molecular |
C8H13NO2 |
Peso molecular |
155.19 g/mol |
Nombre IUPAC |
1,4,4-trimethylpiperidine-2,6-dione |
InChI |
InChI=1S/C8H13NO2/c1-8(2)4-6(10)9(3)7(11)5-8/h4-5H2,1-3H3 |
Clave InChI |
FMGADNVMWHSJDJ-UHFFFAOYSA-N |
SMILES canónico |
CC1(CC(=O)N(C(=O)C1)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-{[4,5-bis(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(5-bromo-2-fluorophenyl)methylidene]acetohydrazide](/img/structure/B12006962.png)
![Allyl 2-[3-(4-butoxybenzoyl)-2-(4-butoxy-3-methoxyphenyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-YL]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B12006967.png)

![ethyl (2E)-5-[4-(methoxycarbonyl)phenyl]-7-methyl-2-(4-methylbenzylidene)-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B12006973.png)

![N-[(E)-[4-[(4-chlorophenyl)methoxy]-3-ethoxyphenyl]methylideneamino]-2-(2-methylphenoxy)acetamide](/img/structure/B12006994.png)



![1-[4-(2-Hydroxy-3-phenoxypropyl)piperazin-1-yl]-3-phenoxypropan-2-ol](/img/structure/B12007013.png)

![3-(4-chlorophenyl)-2-[(4-nitrobenzyl)sulfanyl]-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B12007023.png)
![5-(4-tert-butylphenyl)-4-{[(E)-(3,4-dimethoxyphenyl)methylidene]amino}-4H-1,2,4-triazol-3-yl hydrosulfide](/img/structure/B12007024.png)

